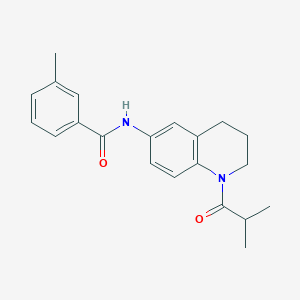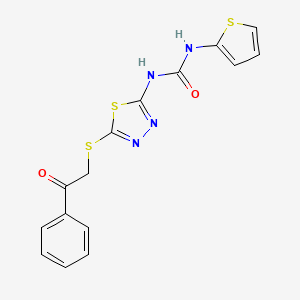
1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This information is usually found in scientific literature .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A novel and efficient synthesis method for 1,3,4-thiadiazol-2-yl urea derivatives, including the compound , has been developed. This method utilizes microwave irradiation under solvent conditions to achieve satisfactory yields. The products, characterized by 1H NMR, ESI-MS, and elemental analysis, demonstrate the potential for diverse applications in scientific research due to their structural variety and efficient synthesis method (Li & Chen, 2008).
Biological Activities
The compound and its derivatives exhibit significant biological activities. For instance, urea derivatives are acknowledged for their cytokinin-like activity, surpassing that of adenine compounds in plant morphogenesis studies. This finding underscores their potential in agriculture and plant biotechnology for enhancing adventitious root formation and cell division and differentiation (Ricci & Bertoletti, 2009). Additionally, novel derivatives have shown potent anti-CML (chronic myeloid leukemia) activity via the PI3K/AKT signaling pathway, highlighting their potential in cancer therapy (Li et al., 2019).
Material Science and Chemistry Applications
In material science and chemistry, these compounds have been studied for their crystal structure and spectral properties. The detailed analysis of their crystal structure and the antimicrobial activity assessment offer insights into their potential use in developing new materials with specific biological properties (Zhang et al., 2017).
Agronomy and Plant Growth Regulation
Urea derivatives have also found applications in agronomy, where they have been synthesized and shown to act as plant growth regulators. This application is crucial for agricultural practices, offering a synthetic approach to controlling plant growth and development (Xin-jian et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S3/c20-11(10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)16-12-7-4-8-22-12/h1-8H,9H2,(H2,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCWEUCZVMNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N'-(diphenylmethylene)propanohydrazide](/img/structure/B2867142.png)
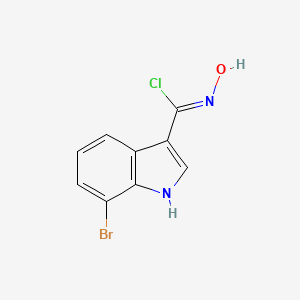
![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)
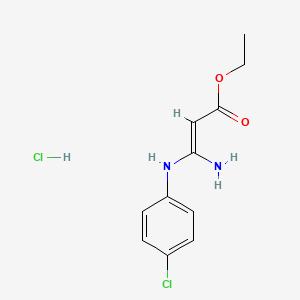

![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)
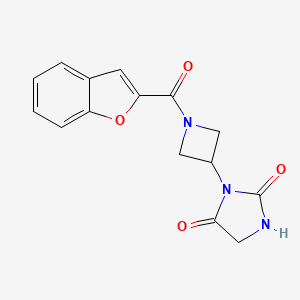
![4-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2867158.png)
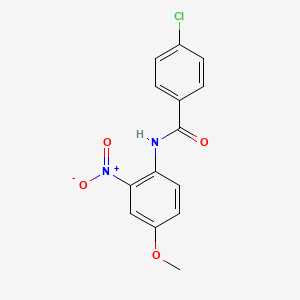


![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)
